Polymethacrylate

Catalog No.
S579590
CAS No.
25086-15-1
M.F
C9H14O4
M. Wt
186.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polymethacrylate

CAS Number

25086-15-1

Product Name

Polymethacrylate

IUPAC Name

methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Molecular Formula

C9H14O4

Molecular Weight

186.2 g/mol

InChI

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

IWVKTOUOPHGZRX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC

Synonyms

eudispert, Eudragit, Eudragit 12,5P, Eudragit L, Eudragit L 30 D, Eudragit L-100, Eudragit S, Eudragit S-100, eudragits, methylmethacrylate-methacrylic acid copolymer, MMA-MAA polymer, PMMA-MA, PMMA-MAA, poly(methylmethacrylate-co-methacrylic acid), polymethacrylic acid methyl ester, Vitan-2M

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC

The exact mass of the compound 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Poly(methacrylic acid-co-methyl methacrylate), widely recognized under trade names such as EUDRAGIT L 100 and S 100, is a premium anionic copolymer engineered for pH-dependent enteric coating and targeted gastrointestinal drug delivery. Characterized by a highly stable carbon-chain backbone and tunable ratios of free carboxyl to esterified groups (typically 1:1 or 1:2), this polymer remains strictly insoluble in highly acidic gastric environments (pH < 5.5) while rapidly dissolving at specific intestinal pH thresholds (pH > 6.0 or pH > 7.0). Beyond traditional film coating, its thermoplastic processability and robust hydrogen-bonding capacity make it a critical excipient for stabilizing amorphous solid dispersions (ASDs) of poorly water-soluble active pharmaceutical ingredients (APIs) via hot-melt extrusion or spray drying [1].

Substituting poly(methacrylic acid-co-methyl methacrylate) with older-generation enteric polymers, such as cellulose acetate phthalate (CAP) or hydroxypropyl methylcellulose phthalate (HPMCP), introduces severe formulation and stability risks. CAP is inherently hygroscopic and susceptible to hydrolytic cleavage of its phthalic and acetic acid groups during storage, which alters the film's dissolution profile and compromises shelf-life. Meanwhile, HPMCP typically dissolves at lower pH thresholds (pH 5.0–5.5), causing premature API release in the duodenum rather than the targeted jejunum or colon. Furthermore, cellulosic polymers often lack the specific thermoplastic properties and miscibility required to maintain stable supersaturation in amorphous solid dispersions, leading to API recrystallization and failed bioavailability [1].

Superior Acid Resistance and Targeted Intestinal Release vs. HPMCP

In comparative dissolution studies of submicron particles, formulations coated with poly(methacrylic acid-co-methyl methacrylate) (1:1 ratio) demonstrated precise pH-dependent control, limiting drug release in simulated gastric fluid (pH 1.2) to under 8.5% over 2 hours. Upon transition to pH 6.8, the polymer achieved 88.8% release within 30 minutes. In contrast, HPMCP-coated baselines failed to delay release effectively at intermediate pH levels, exhibiting premature, almost complete drug dumping within 30 minutes at pH 6.0 [1].

Evidence DimensionDrug release at pH 6.0 vs pH 6.8
Target Compound Data20.7% release at pH 6.0; 88.8% release at pH 6.8
Comparator Or BaselineHPMCP (almost 100% premature release at pH 6.0)
Quantified Difference>70% reduction in premature dose dumping at pH 6.0
ConditionsIn vitro dissolution assay (pH 1.2 for 2h, followed by pH 6.0/6.8 buffer transitions)

Prevents premature dose dumping in the upper duodenum, ensuring the API reaches the intended absorption window in the mid-to-lower intestine.

Long-Term Hydrolytic Stability and Film Integrity vs. CAP

Cellulose acetate phthalate (CAP) relies on ester linkages that are highly susceptible to moisture-induced hydrolysis, leading to the liberation of free phthalic acid and a subsequent shift in the polymer's dissolution pH over time. Poly(methacrylic acid-co-methyl methacrylate) utilizes a stable carbon-carbon backbone with robust methacrylic side chains, rendering it non-hygroscopic and chemically inert to hydrolytic degradation. Formulations utilizing this methacrylic copolymer maintain consistent enteric performance and structural integrity even after 3 to 6 months of accelerated stability testing at 40°C and 75% relative humidity, conditions that routinely degrade CAP films [1].

Evidence DimensionFilm stability under accelerated aging (40°C / 75% RH)
Target Compound DataMaintains consistent dissolution profile and structural integrity
Comparator Or BaselineCAP (undergoes hydrolytic cleavage, altering release pH)
Quantified DifferenceElimination of moisture-induced phthalic acid liberation
ConditionsAccelerated ICH stability testing (40°C / 75% RH for 3-6 months)

Guarantees reliable shelf-life and consistent pharmacokinetic performance for commercial oral solid dosage forms without requiring expensive moisture-barrier packaging.

Enhanced Bioavailability in Amorphous Solid Dispersions (ASDs)

For poorly water-soluble APIs, maintaining supersaturation is critical for absorption. When poly(methacrylic acid-co-methyl methacrylate) is utilized as a matrix polymer in solid dispersions, it actively inhibits liquid-liquid phase separation (LLPS) and API recrystallization. Compared to standard crystalline baselines or non-interacting polymers, the methacrylic copolymer matrix significantly enhances the dissolution rate, maintaining the API in a high-energy amorphous state that directly correlates with multi-fold increases in in vivo oral bioavailability [1].

Evidence DimensionDissolution efficiency and supersaturation maintenance
Target Compound DataStabilized amorphous state preventing liquid-liquid phase separation
Comparator Or BaselineCrystalline API or standard non-interacting matrices
Quantified DifferenceSignificant multi-fold improvement in dissolution and oral absorption
ConditionsIn vitro supersaturation assays and in vivo oral bioavailability models

Provides a highly processable, stabilizing matrix essential for rescuing the viability of BCS Class II and IV drug candidates.

Tunable Dissolution Thresholds via Polymer Blending

A unique procurement advantage of the poly(methacrylic acid-co-methyl methacrylate) family is the ability to blend the 1:1 (dissolves > pH 6.0) and 1:2 (dissolves > pH 7.0) copolymer ratios. By adjusting the mass ratio of these two grades (e.g., a 1:2 to 4:1 blend), formulators can precisely calibrate the dissolution threshold to intermediate pH values (e.g., pH 6.5–6.8) for highly specific regional targeting, such as the terminal ileum or colon. Single-component cellulosic polymers like HPMCP (fixed at pH 5.0–5.5) or CAP lack this modular tunability, restricting their use in lower-GI targeted therapies [1].

Evidence DimensionDissolution pH tunability
Target Compound DataContinuously tunable from pH 6.0 to 7.0 via simple ratio blending
Comparator Or BaselineHPMCP / CAP (fixed, non-tunable dissolution thresholds)
Quantified Difference1.0 pH unit of precise tunability
ConditionsFormulation of targeted colonic or ileal release solid dosage forms

Allows pharmaceutical manufacturers to use a single, validated polymer family to generate a diverse portfolio of targeted-release profiles.

Enteric Coating of Acid-Labile Proton Pump Inhibitors (PPIs)

Due to its strict insolubility below pH 5.5, poly(methacrylic acid-co-methyl methacrylate) is the premier choice for fluid-bed coating of pellets or tablets containing highly acid-sensitive APIs, such as omeprazole or pantoprazole, ensuring zero degradation in the stomach[1].

Targeted Colonic Drug Delivery for IBD Therapies

By utilizing the 1:2 ratio variant (dissolving at pH > 7.0) or blending it with the 1:1 variant, this polymer is optimally suited for formulating localized treatments for Crohn's disease or ulcerative colitis (e.g., mesalamine, budesonide), preventing systemic absorption in the upper GI tract [2].

Hot-Melt Extrusion of BCS Class II/IV Amorphous Solid Dispersions

Its thermoplastic nature and strong hydrogen-bonding capabilities make it an ideal matrix excipient for hot-melt extrusion, effectively locking poorly soluble APIs into an amorphous state and preventing liquid-liquid phase separation upon hydration in the intestinal fluid [3].

Other CAS

25086-15-1

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

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